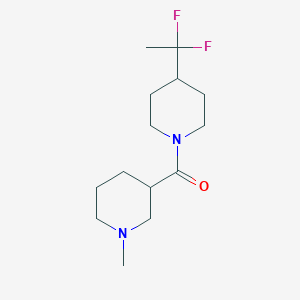
(4-(1,1-Difluoroethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,1-Difluoroethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a useful research compound. Its molecular formula is C14H24F2N2O and its molecular weight is 274.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Synthesis Studies
Crystal Structure Analysis : Studies on related compounds, such as the crystal structure of adducts involving piperidinyl methanone, reveal insights into the molecular conformation, intermolecular interactions, and crystal packing, which are critical for understanding the chemical behavior and potential applications of similar compounds (Revathi et al., 2015).
Synthesis Research : Research on the synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrates the methods for preparing structurally complex methanones, offering a pathway for synthesizing target compounds for further study (Zheng Rui, 2010).
Pharmacological Potential
Antimicrobial Activity : Piperidin-4-yl methanone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing that certain compounds exhibit significant antimicrobial properties. This suggests potential pharmacological applications for structurally related compounds (Mallesha & Mohana, 2014).
Thermal and Optical Properties : Studies on the thermal, optical, and structural characteristics of specific piperidin-4-yl methanone derivatives reveal important properties that could be relevant for material science applications, including single crystal X-ray diffraction and thermal stability analysis (Karthik et al., 2021).
Chemical Reactivity and Applications
Electrochemical Oxidation : Research on the indirect electrochemical oxidation of piperidin-4-ones highlights the chemical reactivity of piperidine derivatives, which could be relevant for developing new synthetic methods or for applications in electrochemical sensors (Elinson et al., 2006).
Catalytic Reactions : The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines demonstrates the potential of piperidine derivatives in catalytic reactions, which could be applicable in pharmaceutical synthesis and the development of new organic synthesis methodologies (Millet & Baudoin, 2015).
Propiedades
IUPAC Name |
[4-(1,1-difluoroethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O/c1-14(15,16)12-5-8-18(9-6-12)13(19)11-4-3-7-17(2)10-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLEALMINHVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CCCN(C2)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
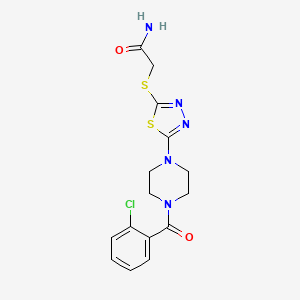

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2874772.png)
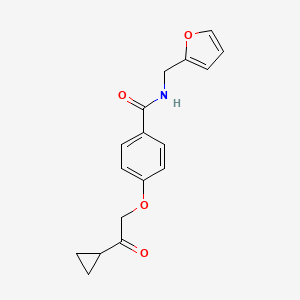

![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
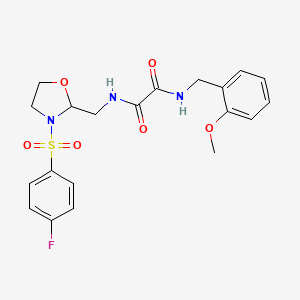
![N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2874779.png)
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874781.png)

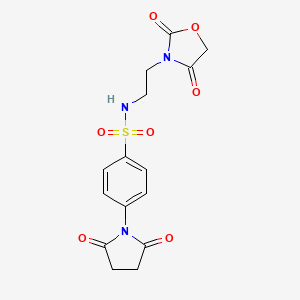
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
